Lactitol monohydrate
Overview
Description
Synthesis Analysis
The synthesis of lactitol involves the hydrogenation of lactose. Detailed studies on its crystalline forms, especially the dihydrate and monohydrate forms, have shed light on its molecular arrangement and synthesis processes. For example, the crystallization of lactitol from aqueous ethanol yields crystals of the monohydrate form, with the structure being influenced by the concentration of the aqueous syrups used during evaporation (Kanter, Schouten, & Bommel, 1990).
Molecular Structure Analysis
The molecular structure of lactitol monohydrate has been elucidated through X-ray crystallography. It features a complex three-dimensional system of hydrogen bonds, with hydroxyl groups playing a crucial role in the cohesion of the crystal structure. The galactopyranosyl ring adopts a 4C1 chair conformation, indicating a stable molecular structure (Kivikoski, Valkonen, & Nurmi, 1992).
Chemical Reactions and Properties
Lactitol's chemical properties allow for its use in various reactions, including the hydrogenation of lactose to produce lactitol. This process is complex and requires efficient catalysts to achieve high selectivity and yield. Studies have explored bimetallic nanohybrids as catalysts, demonstrating their effectiveness in lactose hydrogenation, emphasizing the synergistic effects between the catalyst components for improved selectivity (Mishra et al., 2018).
Physical Properties Analysis
The physical properties of lactitol, including its melting point and enthalpy of fusion, have been characterized through differential scanning calorimetry (DSC) and X-ray powder diffraction methods. The removal of crystal water significantly impacts the crystal structure and melting behavior of lactitol monohydrate, with the anhydrous form exhibiting a melting point around 120°C (Halttunen et al., 1997).
Scientific Research Applications
Gastrointestinal Health
Lactitol monohydrate is recognized for its role in treating functional constipation. A study involving 90 patients aged 60-84 years demonstrated a 90% effectiveness in alleviating constipation. This effect is attributed to the osmotic laxative properties of Lactitol, which results from its metabolic breakdown in the colon, producing short-chain fatty acids, carbon dioxide, and water. These byproducts help to liquefy and increase stool volume, improving colonic motility and potentially restoring colonic microflora metabolites (Н. Минушкин, 2015).
Hepatic Encephalopathy Management
In the context of hepatic encephalopathy, a neuropsychiatric syndrome associated with liver dysfunction, Lactitol monohydrate has demonstrated significant efficacy. Clinical trials have established its usefulness in both acute and chronic hepatic encephalopathy treatment, often in comparison with lactulose. Lactitol's role in managing this condition is partly due to its influence on intestinal flora and its laxative effect, which helps reduce blood ammonia levels, a key factor in hepatic encephalopathy pathogenesis (M. A. Al Sibae & B. McGuire, 2009).
Crystal Structure and Physical Properties
Research on the crystal structure of Lactitol monohydrate reveals its unique properties, crucial for its various applications. One study investigated the impact of crystal water content on Lactitol's crystal structure, finding that over 23% of total water content could be removed by gentle drying without significant structural changes. This research provides insights into the physical and chemical characteristics of Lactitol, which are essential for its effective use in various applications (H. Halttunen et al., 1997).
Impact on Calcium Metabolism
In a study exploring the chronic use of Lactitol and its potential impact on calcium homeostasis, it was found that Lactitol did not significantly alter calcium metabolism. This is important as it suggests that long-term consumption or use of Lactitol as a food additive or laxative does not adversely affect this aspect of human health (B. Egger et al., 2004).
Safety And Hazards
Lactitol is generally considered safe for consumption. However, excessive intake may cause gastrointestinal discomfort, including bloating and flatulence. Individuals with lactose intolerance should use lactitol cautiously. Consultation with a healthcare professional is recommended.
Future Directions
Research on lactitol continues to explore its potential applications beyond its current uses. Investigations into its effects on gut microbiota, metabolic health, and therapeutic benefits are ongoing. Additionally, optimizing production methods and exploring novel formulations are areas of interest.
properties
IUPAC Name |
(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMBXZRLTPSWCR-XBLONOLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047028 | |
Record name | D-Lactitol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lactitol monohydrate | |
CAS RN |
81025-04-9, 81025-03-8 | |
Record name | Lactitol monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81025-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactitol dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81025-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactitol monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Lactitol monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LACTITOL MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH2K6W1Y64 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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